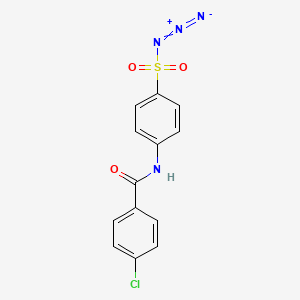
4-(4-Chlorobenzamido)benzene-1-sulfonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorobenzamido)benzene-1-sulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. These compounds are known for their versatility in organic synthesis, particularly in the formation of diazo compounds and their subsequent transformations. The presence of both sulfonyl and azide functional groups makes this compound highly reactive and useful in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzamido)benzene-1-sulfonyl azide typically involves the reaction of 4-(4-chlorobenzamido)benzenesulfonyl chloride with sodium azide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions. The reaction proceeds via nucleophilic substitution, where the azide ion displaces the chloride ion to form the sulfonyl azide .
Industrial Production Methods
On an industrial scale, the production of sulfonyl azides can be hazardous due to the potential for explosive decomposition. Therefore, safer alternatives and protocols are often employed. One such method involves the in situ generation of the azide ion, which minimizes the handling of hazardous intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorobenzamido)benzene-1-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to displace other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Rearrangement: Heat or specific catalysts to induce the Curtius rearrangement.
Major Products Formed
Substitution: Formation of alkyl or aryl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates.
Applications De Recherche Scientifique
4-(4-Chlorobenzamido)benzene-1-sulfonyl azide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-Chlorobenzamido)benzene-1-sulfonyl azide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The azide group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers to form new bonds. Additionally, the compound can undergo rearrangement reactions, leading to the formation of reactive intermediates such as isocyanates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzyloxy)benzene-1-sulfonyl chloride
- Imidazole-1-sulfonyl azide hydrochloride
- p-Acetamidobenzenesulfonyl azide
Uniqueness
4-(4-Chlorobenzamido)benzene-1-sulfonyl azide is unique due to the presence of both the sulfonyl and azide functional groups, which confer high reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions, including nucleophilic substitution, reduction, and rearrangement, makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
89565-23-1 |
|---|---|
Formule moléculaire |
C13H9ClN4O3S |
Poids moléculaire |
336.75 g/mol |
Nom IUPAC |
N-(4-azidosulfonylphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C13H9ClN4O3S/c14-10-3-1-9(2-4-10)13(19)16-11-5-7-12(8-6-11)22(20,21)18-17-15/h1-8H,(H,16,19) |
Clé InChI |
JWVMBAHMDPKNGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=[N+]=[N-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)

![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
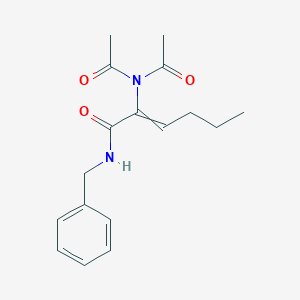
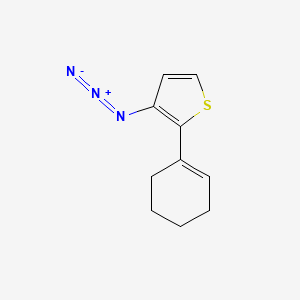


![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
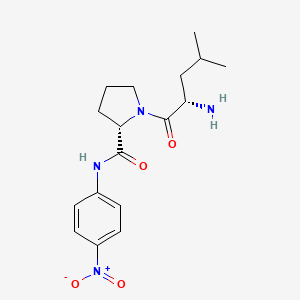
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
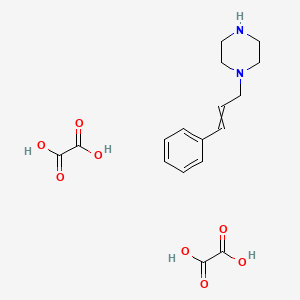

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
